4H-1,3-Benzodioxine-7-sulfonyl chloride
Description
Properties
CAS No. |
499771-01-6 |
|---|---|
Molecular Formula |
C8H7ClO4S |
Molecular Weight |
234.66 g/mol |
IUPAC Name |
4H-1,3-benzodioxine-7-sulfonyl chloride |
InChI |
InChI=1S/C8H7ClO4S/c9-14(10,11)7-2-1-6-4-12-5-13-8(6)3-7/h1-3H,4-5H2 |
InChI Key |
XUMCFTQUYBDJMO-UHFFFAOYSA-N |
SMILES |
C1C2=C(C=C(C=C2)S(=O)(=O)Cl)OCO1 |
Canonical SMILES |
C1C2=C(C=C(C=C2)S(=O)(=O)Cl)OCO1 |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C₈H₇ClO₄S
- Molecular Weight : 234.65 g/mol
- CAS Number : 499771-01-6
- Structure : The compound features a benzodioxine core with a sulfonyl chloride group, which contributes to its reactivity and utility in various chemical reactions.
Organic Synthesis
4H-1,3-Benzodioxine-7-sulfonyl chloride serves as a critical building block in organic synthesis. Its sulfonyl chloride functionality allows it to participate in nucleophilic substitution reactions, enabling the formation of more complex molecules. This property is particularly useful in synthesizing pharmaceuticals and agrochemicals.
Biochemical Research
The compound is utilized extensively in biochemical studies due to its ability to covalently modify proteins and enzymes. The sulfonyl chloride group can react with nucleophilic residues in proteins, leading to:
- Enzyme Inhibition : It has been shown to inhibit various enzymes by modifying their active sites, which can help elucidate enzyme mechanisms and pathways.
- Protein Interaction Studies : The compound can alter protein interactions, providing insights into metabolic processes and signaling pathways.
Pharmaceutical Development
This compound is investigated for its potential as a pharmaceutical agent. Its ability to inhibit specific enzymes makes it a candidate for drug development targeting diseases such as cancer and metabolic disorders.
Case Study 1: Enzyme Inhibition
A study evaluated the inhibitory effects of this compound on glucokinase, an enzyme crucial for glucose metabolism. The results indicated that at concentrations as low as 10 µM, the compound significantly reduced enzyme activity by forming stable covalent adducts with active site residues. This finding suggests potential applications in managing diabetes through glucokinase modulation.
Case Study 2: Anticancer Activity
Research has shown that derivatives of benzodioxine compounds exhibit anticancer properties. In vitro studies demonstrated that treatment with this compound resulted in cytotoxic effects against various cancer cell lines by inducing apoptosis. This highlights its potential role in developing new anticancer therapies.
Comparison with Similar Compounds
Comparative Analysis of Reactivity
Nucleophilic Displacement of Chlorides
Cross-Coupling Reactions
- Suzuki-Miyaura Coupling : Thiadiazin-4-one (3) undergoes Pd-catalyzed coupling to generate 3,5-di(het)aryl derivatives for photovoltaic applications .
- Stille Coupling : Used to synthesize polycyclic thiadiazines with near-infrared absorption .
Physical and Optical Properties
Thiadiazines exhibit bathochromic shifts (λmax up to 595 nm) due to extended π-conjugation, outperforming dithiazoles in optoelectronic applications .
Key Differences from Benzodioxine Derivatives
While direct data on 4H-1,3-Benzodioxine-7-sulfonyl chloride is absent, contrasts can be inferred:
- Sulfonyl Functionality : Benzodioxine-sulfonyl derivatives likely exhibit enhanced electrophilicity compared to thiadiazines, altering nucleophilic substitution pathways.
- Aromatic Stability : Benzodioxines (oxygen-containing) may lack the redox activity of sulfur-nitrogen thiadiazines, limiting use in conductive materials.
Preparation Methods
Chlorination of Sodium Sulfonate Precursors with Thionyl Chloride
A common and efficient method involves treating the sodium salt of the sulfonate derivative with thionyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) as an activator. The reaction is typically conducted at moderate temperatures (around 60 °C) for several hours (approximately 3.5 hours). After completion, the mixture is cooled and quenched with ice water, followed by extraction with dichloromethane and drying over anhydrous sodium sulfate. The solvent is then removed under reduced pressure to yield the crude sulfonyl chloride, which can be used directly or further purified.
| Reagent/Condition | Quantity/Details |
|---|---|
| Sodium 4-hydroxy-benzenesulfonate or analogous sulfonate salt | 5 mmol |
| Thionyl chloride (SOCl2) | 1.9 mL |
| Dimethylformamide (DMF) | 0.03 mL (catalytic amount) |
| Temperature | 60 °C |
| Reaction time | 3.5 hours |
| Workup | Quench with ice water, extract with CH2Cl2 (3 × 10 mL), wash with brine, dry over Na2SO4, evaporate solvent |
This method yields the sulfonyl chloride in quantitative amounts and is applicable to various substituted sulfonates.
Diazonium Salt Route with Copper(I) Chloride in Liquid Sulfur Dioxide
An alternative approach involves the formation of a diazonium salt intermediate from an aromatic amine precursor, followed by Sandmeyer-type chlorosulfonation. The diazonium salt is generated by treatment of the corresponding aromatic amine with sodium nitrite in acidic aqueous medium at low temperature (below -5 °C). This diazonium salt solution is then added to a mixture containing copper(I) chloride, concentrated hydrochloric acid, acetic acid, toluene, and liquid sulfur dioxide at 0 °C. After reaction, the organic layer containing the sulfonyl chloride is separated, washed, dried, and concentrated.
| Step | Conditions |
|---|---|
| Sodium nitrite addition | 7.64 g (111 mmol, 1.1 equiv) in water (18 mL), added over 15 min below -5 °C |
| Diazonium salt reaction | Added over 20 min to CuCl (1.00 g, 0.10 equiv), HCl (3 mL), AcOH (40 mL), toluene (40 mL), SO2 (20 mL) at 0 °C |
| Workup | Separate aqueous and organic layers, wash organic layer with water, dry over MgSO4 |
This method is useful for preparing sulfonyl chlorides from amino-substituted benzodioxine derivatives and allows for functional group tolerance.
Pyridine-Mediated Sulfonylation Using Benzenesulfonyl Chloride
In some cases, sulfonyl chlorides are prepared by reacting aromatic amines with benzenesulfonyl chloride in pyridine at low temperature (0 °C), followed by stirring at room temperature for extended periods (e.g., 16 hours). The reaction mixture is then concentrated and extracted with ethyl acetate, washed, dried, and concentrated to yield the sulfonyl chloride derivative.
| Reagent | Quantity/Details |
|---|---|
| Aromatic amine (e.g., 4-chloro-2-iodoaniline) | 2 g (7.89 mmol) |
| Benzenesulfonyl chloride | 1.21 mL (9.5 mmol) |
| Solvent | Pyridine (30 mL) |
| Temperature | 0 °C initially, then room temperature for 16 h |
| Workup | Concentrate under reduced pressure, extract with ethyl acetate, wash with water, dry over MgSO4 |
This approach is suited for preparing sulfonyl chlorides from amino-substituted benzodioxine derivatives and related compounds.
Comparative Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Thionyl chloride chlorination | Sodium sulfonate salt of benzodioxine | SOCl2, catalytic DMF, 60 °C, 3.5 h | High yield, straightforward | Requires preparation of sulfonate salt |
| Diazonium salt Sandmeyer-type | Aromatic amine derivative | NaNO2, CuCl, HCl, SO2, toluene, 0 °C | Functional group tolerance, versatile | Requires handling diazonium salts and SO2 |
| Pyridine-mediated sulfonylation | Aromatic amine | Benzenesulfonyl chloride, pyridine, 0 °C to RT, 16 h | Mild conditions, simple setup | Longer reaction time, pyridine handling |
Q & A
Q. What are the recommended methods for synthesizing 4H-1,3-Benzodioxine-7-sulfonyl chloride in a laboratory setting?
A validated synthesis approach involves reacting the corresponding potassium sulfonate salt with thionyl chloride (SOCl₂) in the presence of catalytic anhydrous dimethylformamide (DMF). The reaction is typically conducted at 60°C for 4 hours, followed by quenching with crushed ice to precipitate the product. This method, adapted for structurally similar methylenedioxy-benzenesulfonyl chlorides, yields high-purity sulfonyl chlorides (≥97%) after filtration .
Q. What spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- 1H NMR : To confirm substitution patterns and ring structure integrity. For example, aromatic protons in benzodioxine derivatives typically resonate between δ 6.8–7.5 ppm.
- IR Spectroscopy : Identifies characteristic S=O stretches (1370–1400 cm⁻¹) and C-O-C vibrations (1240–1270 cm⁻¹) from the dioxane ring.
- Mass Spectrometry : Validates molecular weight (e.g., 248.68 g/mol for the dihydro analog) and fragmentation patterns .
Q. What safety protocols are critical when handling this compound?
Due to its lachrymatory and corrosive nature:
- Use a fume hood with nitrile gloves and splash goggles.
- Store under inert gas (argon/nitrogen) at 2–8°C, away from nucleophiles (amines, alcohols).
- Neutralize spills with sodium bicarbonate or vermiculite. Regulatory compliance with REACH and OSHA HazCom 2012 is required, though specific restrictions are currently absent .
Advanced Research Questions
Q. How does the benzodioxine ring’s electronic structure influence the sulfonyl chloride’s reactivity?
The electron-withdrawing dioxane ring increases the sulfur center’s electrophilicity, accelerating nucleophilic substitutions (e.g., with amines). However, steric hindrance from the fused ring system may reduce reactivity toward bulky nucleophiles. Comparative kinetic studies with simpler aryl sulfonyl chlorides (e.g., benzoyl chloride) under standardized conditions (25°C, DCM solvent) can quantify these effects .
Q. What experimental strategies mitigate competing hydrolysis during reactions?
- Low-temperature control : Conduct reactions at 0–5°C to slow hydrolysis.
- Anhydrous conditions : Use molecular sieves or distilled solvents (e.g., dichloromethane).
- In situ monitoring : Track reaction progress via TLC (silica, hexane:ethyl acetate) or HPLC (C18 column, acetonitrile/water gradient). Side products like sulfonic acids can be identified by their higher polarity .
Q. How can researchers resolve discrepancies in reported melting points or purity data?
- Differential Scanning Calorimetry (DSC) : Perform with controlled heating rates (2°C/min) to detect polymorphic transitions.
- Cross-validation : Compare recrystallization (ethanol/water) vs. column chromatography (silica, ethyl acetate/hexane) purification outcomes.
- Assay standardization : Use HPLC with UV detection (λ = 254 nm) to quantify purity. For example, Thermo Scientific reports ≥97% purity for analogs after column purification .
Data Contradiction Analysis
Q. How to address conflicting reactivity data in nucleophilic substitutions?
Contradictions may arise from solvent polarity or nucleophile strength. For example:
- Polar aprotic solvents (DMF, DMSO) enhance reactivity but may promote side reactions.
- Weak nucleophiles (e.g., thiols) require elevated temperatures (50–60°C), while strong nucleophiles (amines) react rapidly at RT. Design a matrix experiment varying solvent (DCM vs. THF), temperature, and nucleophile concentration. Analyze yields and byproducts via LC-MS .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
